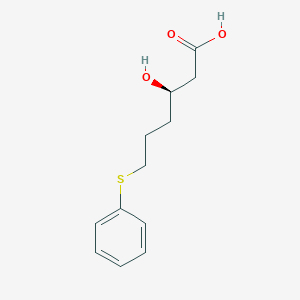
(3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid is an organic compound characterized by a hydroxyl group at the third carbon and a phenylsulfanyl group at the sixth carbon of a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid typically involves multi-step organic reactions. One common method is the use of a Grignard reaction followed by oxidation and sulfonation steps. The process begins with the formation of a Grignard reagent from a suitable halide, which is then reacted with an appropriate aldehyde to introduce the hydroxyl group. Subsequent oxidation and sulfonation introduce the phenylsulfanyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phenylsulfanyl group can be reduced to a thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-keto-6-(phenylsulfanyl)hexanoic acid.
Reduction: Formation of 3-hydroxy-6-(thiol)hexanoic acid.
Substitution: Formation of various substituted hexanoic acid derivatives.
Scientific Research Applications
(3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyhexanoic acid: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.
6-Phenylsulfanylhexanoic acid: Lacks the hydroxyl group, affecting its reactivity and interactions.
3-Hydroxy-6-(methylsulfanyl)hexanoic acid: Contains a methylsulfanyl group instead of a phenylsulfanyl group, leading to different steric and electronic effects.
Uniqueness
(3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid is unique due to the presence of both hydroxyl and phenylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
682746-26-5 |
|---|---|
Molecular Formula |
C12H16O3S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
(3R)-3-hydroxy-6-phenylsulfanylhexanoic acid |
InChI |
InChI=1S/C12H16O3S/c13-10(9-12(14)15)5-4-8-16-11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15)/t10-/m1/s1 |
InChI Key |
PUBJXKZURYNTFP-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SCCC[C@H](CC(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2'-deoxyuridine](/img/structure/B12524917.png)

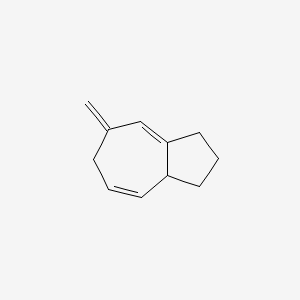
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)](/img/structure/B12524932.png)
![2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate](/img/structure/B12524939.png)
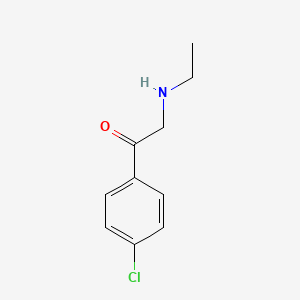
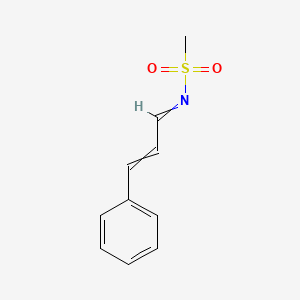
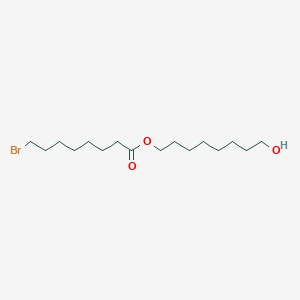
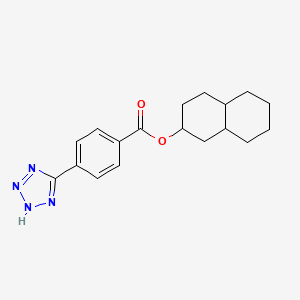
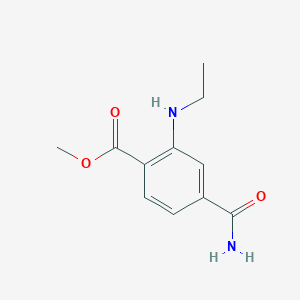

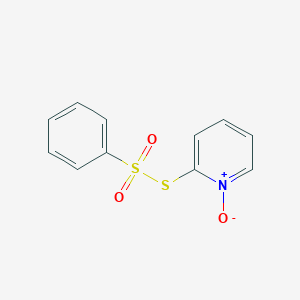
![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
